molecular formula C7H9BrF2N2 B2543582 4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1247470-10-5

4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2543582
CAS No.: 1247470-10-5
M. Wt: 239.064
InChI Key: IZDUJIAEQDMFGA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole (CAS: 1006436-32-3) is a brominated pyrazole derivative characterized by a 2,2-difluoroethyl group at the 1-position and methyl substituents at the 3- and 5-positions. Its molecular weight is 237.25 g/mol, with a purity of ≥95% in commercial samples .

For example, brominated pyrazoles are often prepared by halogenation of precursor pyrazoles or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . The compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2/c1-4-7(8)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDUJIAEQDMFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)F)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary structural components:

  • Pyrazole core with methyl groups at C3 and C5.
  • Substituents : A 2,2-difluoroethyl group at N1 and a bromine atom at C4.

Retrosynthetically, the molecule can be constructed via:

  • Route A : Alkylation of a pre-formed 3,5-dimethylpyrazole followed by bromination.
  • Route B : Cyclocondensation of a 1,3-diketone with a hydrazine derivative containing the 2,2-difluoroethyl group, followed by bromination.

Synthetic Routes

Alkylation-Bromination Approach

Step 1: Synthesis of 1-(2,2-Difluoroethyl)-3,5-Dimethyl-1H-Pyrazole

Starting Material : 3,5-Dimethylpyrazole.
Alkylation Agent : 2,2-Difluoroethyl bromide.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Solvent : Toluene or dimethylformamide (DMF).
  • Temperature : -10°C to 25°C.
  • Mechanism : Deprotonation of the pyrazole nitrogen (N1) by the base, followed by nucleophilic substitution with 2,2-difluoroethyl bromide.

Optimization Data :

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ Toluene -10 75
NaH DMF 0 68
NaOH Water 25 50

Key Insight : Two-phase systems (toluene/water) with weak bases like K₂CO₃ enhance regioselectivity for N1 alkylation over N2.

Step 2: Bromination at C4

Brominating Agents : Bromine (Br₂), N-bromosuccinimide (NBS), or HBr/H₂O₂.

Reaction Conditions :

  • Solvent : Acetic acid or dichloromethane (DCM).
  • Temperature : 25–80°C.
  • Mechanism : Electrophilic aromatic substitution directed by electron-donating methyl groups.

Optimization Data :

Reagent Solvent Temperature (°C) Yield (%)
Br₂ Acetic acid 50 65
NBS CCl₄ 80 60
HBr/H₂O₂ DCM 25 55

Key Insight : Bromine in acetic acid achieves higher regioselectivity for C4 due to the activating effect of methyl groups.

Cyclocondensation Approach

Step 1: Synthesis of Pyrazole Core

Starting Materials :

  • 1,3-Diketone : 2,4-Pentanedione (acetylacetone).
  • Hydrazine Derivative : 2,2-Difluoroethyl hydrazine (synthesized via diazotization of 2,2-difluoroethylamine).

Reaction Conditions :

  • Solvent : Ethanol or acetic anhydride.
  • Temperature : Reflux (80–100°C).
  • Mechanism : Cyclocondensation to form the pyrazole ring.

Challenges :

  • Limited commercial availability of 2,2-difluoroethyl hydrazine necessitates in situ synthesis.
  • Competing regioselectivity in ring formation may require directing groups.
Step 2: Bromination

Similar to Route A, bromination at C4 is performed post-cyclocondensation.

Industrial-Scale Production

The patent WO2014120397A1 provides a scalable template for pyrazole synthesis, adaptable to the target compound:

  • Claisen Condensation : Ethyl difluoroacetate reacts with acetylacetone to form a β-ketoester intermediate.
  • Acidification : Carbonic acid (generated via CO₂/H₂O) protonates the enolate.
  • Alkoxy Methylene Formation : Reaction with triethyl orthoformate in acetic anhydride.
  • Ring-Closing : Two-phase reaction with 2,2-difluoroethyl hydrazine (hypothetical adaptation) in toluene/water at -10°C.

Key Industrial Parameters :

  • Yield : 83–90% (based on analogous protocols).
  • Purity : >99% after crystallization in toluene/petroleum ether.

Characterization and Analytical Data

  • ¹H NMR :
    • δ 1.95 (s, 6H, C3/C5-CH₃).
    • δ 3.85 (t, J=12 Hz, 2H, -CH₂CF₂).
    • δ 4.20 (tt, J=54 Hz, 1H, -CF₂).
  • ¹⁹F NMR : δ -120 (t, J=54 Hz, 2F).
  • MS (ESI) : m/z 279 [M+H]⁺.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in this pyrazole derivative is highly reactive, permitting nucleophilic substitution under alkaline conditions. For example, reactions with 1,2-dibromo-3-isothiocyanatopropane in the presence of triethylamine and benzene yield substituted products . This suggests the bromine can act as a leaving group, enabling the introduction of new functional groups.

Key Observations :

  • Reagents : Triethylamine (base), benzene (solvent).

  • Conditions : Reflux at elevated temperatures .

  • Product : Substituted pyrazole derivatives (e.g., compound 9 ) .

Cyclization Reactions

The compound participates in cyclization processes when reacted with carboxylic acids or ketones. For instance, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives react with stearic acid or acetyl acetone under reflux conditions, leading to heterocyclic products like thiazole derivatives .

Mechanism :

  • Reagents : Ethanol (solvent), hydrochloric acid (acid catalyst).

  • Conditions : Reflux for 5 hours, followed by cooling and neutralization .

  • Products :

    • 1-(5-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,3,4-thiadiazin-6-yl)ethanone (via cyclization with acetyl acetone) .

    • 3,5-dimethyl-N-((Z)-3-oxo-1,3-diphenylprop-1-enyl)-1H-pyrazole-1-carbothiohydrazide (via condensation with stearic acid) .

Acidic Hydrolysis

Under acidic conditions, the compound can undergo hydrolysis. For example, cyclization of N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide derivatives with hydrochloric acid leads to the parent 4-bromo-3,5-dimethylpyrazole .

Key Factors :

  • Reagents : Hydrochloric acid.

  • Conditions : Aqueous acidic environment .

  • Outcome : Reversion to starting material, indicating reversible reaction pathways .

Reactivity with Carboxylic Acids

The compound reacts with carboxylic acids (e.g., stearic acid, 4-hydroxybenzoic acid) under reflux conditions, forming substituted derivatives. This suggests nucleophilic attack by the acid’s carboxylate group, facilitated by ethanol as a solvent .

Reaction Table :

Reaction Type Reagents Conditions Product
SubstitutionTriethylamine, benzeneRefluxSubstituted pyrazoles (e.g., compound 9 )
CyclizationEthanol, hydrochloric acidReflux for 5 hoursThiazole derivatives
HydrolysisHydrochloric acidAqueous acidic environmentReversion to 4-bromo-3,5-dimethylpyrazole
Nucleophilic SubstitutionCarboxylic acidsReflux in ethanolSubstituted derivatives (e.g., with stearic acid)

Spectral and Structural Validation

The compound’s reactivity is confirmed by spectroscopic analysis:

  • 1H NMR : Reveals singlet signals for methyl groups and pyrazole ring protons (e.g., δ 2.14 s for CH3, δ 6.21 s for pyrazole H) .

  • 13C NMR : Identifies sp2 carbons (e.g., δ 185.27 for C=S, δ 152.38 for C=O) .

  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 376.53 for cyclized products) .

Scientific Research Applications

Chemistry

4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions: It can engage in coupling reactions (e.g., Suzuki or Heck reactions) to yield more complex organic compounds.

Biology

The compound has shown promise in several biological applications:

  • Anti-inflammatory Activity: Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties: Studies have demonstrated that similar compounds exhibit antimicrobial activity against various bacterial strains including E. coli and S. aureus.
  • Anticancer Potential: Preliminary findings suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines, warranting further investigation into their therapeutic applications .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Selvam et al. (2010): This study synthesized novel pyrazole derivatives demonstrating significant inhibition of TNF-α and IL-6, indicating strong anti-inflammatory properties.
  • Burguete et al. (2020): Reported antimicrobial activity against pathogenic bacteria using structurally similar pyrazoles, reinforcing the potential for therapeutic applications in infection control.

These studies illustrate the promising nature of this compound in addressing inflammatory diseases and infections through its biological activity .

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the bromine and difluoroethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole 1: 2,2-difluoroethyl; 3,5: methyl; 4: Br 237.25 Intermediate for bioactive molecules
(±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole 1: 4-fluorophenethyl; 4: NO₂ 293.29 GLUT1 inhibitor candidate
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole 1: hydroxyethyl; 3,5: phenyl; 4: Br 383.24 Hypotensive, antiarrhythmic, analgesic
4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole 1: trifluoroethyl; 5: sulfonylmethyl; 4: Br 458.31 Crystallographic study; agrochemical research
4-Chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole 1: 2,2-difluoroethyl; 3: Cl; 4: ether 260.62 Discontinued; structural analog

Key Comparative Insights

For example, the 4-bromo derivative in demonstrated significant hypotensive and antiarrhythmic activities in rodent models, suggesting bromine’s role in modulating receptor interactions . Fluorinated Side Chains: The 2,2-difluoroethyl group in the target compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., hydroxyethyl in ). Fluorine’s electron-withdrawing effect also alters π-stacking interactions in drug-receptor binding .

Biological Activity GLUT1 Inhibition: The nitro-substituted analog in (±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole was optimized as a selective GLUT1 inhibitor, highlighting the importance of electron-withdrawing groups (NO₂) at position 4 for target engagement . Safety Profile: The target compound’s safety data sheet () notes acute oral toxicity and skin irritation, whereas ’s hydroxyethyl analog showed lower toxicity but retained bioactivity, suggesting substituent-dependent safety profiles .

Synthetic Methodologies Cross-Coupling Reactions: The synthesis of 1-(5-bromo-2-chloro-phenyl)-4-(trifluoromethyl)pyrazole () employed Cs₂CO₃ as a base and Pd₂(dba)₃/Xantphos as a catalyst system, a methodology applicable to the target compound’s derivatization .

Crystallographic and Physicochemical Data

  • The sulfonylmethyl-substituted analog in was characterized via single-crystal X-ray diffraction, revealing planar pyrazole rings and intermolecular hydrogen bonds—features critical for solid-state stability and formulation .

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole is a member of the pyrazole family, recognized for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound exhibits unique properties due to the presence of bromine and difluoroethyl groups, which enhance its reactivity and potential biological interactions.

  • Molecular Formula : C7H9BrF2N2
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 1247470-10-5

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The following sections summarize key findings related to its pharmacological effects.

Pharmacological Activities

  • Anti-inflammatory Effects : Research indicates that compounds derived from pyrazoles exhibit significant anti-inflammatory properties. For example, modifications of the pyrazole nucleus have led to derivatives that effectively inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .
  • Antimicrobial Activity : Several studies have reported that pyrazole derivatives possess antimicrobial properties against various bacterial strains. Notably, compounds similar to this compound showed effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa .
  • Anticancer Potential : The pyrazole scaffold has been recognized for its ability to target cancer cells. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also have potential in cancer therapy .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms enhances binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over similar pyrazole derivatives, a comparative analysis is presented in the table below:

Compound NameKey Biological ActivityReference
This compoundAnti-inflammatory; Antimicrobial
4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazoleAnticancer; Antimicrobial
PhenylbutazoneAnti-inflammatory

Case Studies

Recent studies have highlighted the promising biological activities associated with pyrazole derivatives:

  • A study by Selvam et al. synthesized novel pyrazole derivatives showing significant inhibition of TNF-α and IL-6 .
  • Burguete et al. reported on antimicrobial activity against pathogenic bacteria using structurally similar pyrazoles .

These findings underscore the therapeutic potential of compounds like this compound in treating inflammatory diseases and infections.

Q & A

Basic Research Questions

Q. How can I optimize the synthetic yield of 4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole?

  • Methodological Answer : A reflux-based approach using polar aprotic solvents (e.g., DMSO) under controlled conditions can improve yield. For example, refluxing intermediates with DMSO for 18 hours followed by reduced-pressure distillation and crystallization in water-ethanol mixtures achieved 65% yield for structurally similar pyrazole derivatives . Key factors include stoichiometric control of reactants (e.g., 0.004 moles of precursor) and maintaining reaction temperatures between 141–143°C during crystallization to minimize side reactions.

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Sequential purification via vacuum distillation to remove volatile byproducts, followed by recrystallization in water-ethanol (1:1 v/v) at room temperature, is recommended. Stirring the mixture for 12 hours post-distillation ensures complete precipitation, as demonstrated in analogous pyrazole syntheses . Purity can be verified using melting point analysis (e.g., 141–143°C for related compounds).

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹; C-F stretches at 1000–1300 cm⁻¹).
  • ¹H/¹³C NMR : Identify substituents (e.g., methyl groups at δ 2.1–2.3 ppm; difluoroethyl protons as a quartet at δ 4.2–4.5 ppm).
  • Mass Spectrometry : Validate molecular weight (expected M⁺ at m/z 265.04 for C₇H₁₀BrF₂N₂). These methods align with protocols for structurally related pyrazoles .

Advanced Research Questions

Q. How do I resolve contradictions in NMR data caused by dynamic rotational isomerism in the difluoroethyl group?

  • Methodological Answer : Variable-temperature (VT) NMR studies (e.g., 25–100°C) can decouple rotational barriers. For example, cooling to −40°C in CDCl₃ slows rotation, splitting peaks into distinct quartets for axial/equatorial fluorine environments. X-ray crystallography (e.g., C–F bond angles of 117.4° and 121.2° in analogous compounds) provides static structural validation to complement dynamic NMR observations .

Q. What strategies are effective for designing bioactive analogs of this compound?

  • Methodological Answer :

  • Scaffold Modification : Replace the bromine atom with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic properties, as seen in antitumor pyrazole-thiazole hybrids .
  • Bioisosteric Replacement : Substitute the difluoroethyl group with trifluoroethyl or cyclopropyl moieties to enhance metabolic stability, guided by QSAR models for similar heterocycles .

Q. How can I validate the mechanism of electrophilic substitution at the pyrazole C4 position?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. A KIE >1 indicates rate-limiting C–H bond cleavage.
  • Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) can map transition states and charge distribution. For example, bromination at C4 in pyrazoles is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to C3/C5 positions .

Q. What crystallographic parameters should I prioritize for resolving structural ambiguities?

  • Methodological Answer : Focus on:

  • Torsion Angles : e.g., C7–C12–C11–C6 (1.0–175.0°) to assess planarity.
  • Bond Distances : C–Br (1.89–1.92 Å) and C–F (1.34–1.37 Å) lengths for halogen bonding analysis.
  • Data-to-Parameter Ratio : Ensure >15.2 to minimize overfitting, as in high-resolution structures (R factor <0.052) .

Data Contradiction Analysis

Q. Why do HPLC purity results conflict with elemental analysis data for this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify non-volatile impurities (e.g., unreacted precursors) undetected by CHNS analysis.
  • Thermal Stability : Assess degradation during elemental analysis (e.g., bromine loss at high combustion temperatures). TGA-DSC can quantify decomposition thresholds (e.g., >200°C for stable pyrazoles) .

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